N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide
Overview
Description
N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide is a bi-heterocyclic compound that has been synthesized and evaluated for its enzyme inhibition properties . The primary target of this compound is the α-glucosidase enzyme , which plays a crucial role in the digestion of carbohydrates and the regulation of blood sugar levels.
Mode of Action
The compound interacts with its target, the α-glucosidase enzyme, by inhibiting its activity This inhibition disrupts the normal function of the enzyme, leading to changes in the metabolic processes that rely on it
Biochemical Pathways
The inhibition of the α-glucosidase enzyme affects the carbohydrate digestion pathway . This enzyme is responsible for breaking down complex carbohydrates into simpler sugars, which can then be absorbed into the bloodstream. By inhibiting this enzyme, the compound can potentially slow down the digestion of carbohydrates, leading to a more gradual increase in blood sugar levels after meals. This can be particularly beneficial for individuals with diabetes, who need to carefully manage their blood sugar levels.
Result of Action
The primary result of the compound’s action is the inhibition of the α-glucosidase enzyme . This can lead to a slower digestion of carbohydrates and a more gradual increase in blood sugar levels. Furthermore, the compound has been evaluated for its cytotoxic behavior against brine shrimps , suggesting potential applications in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide typically involves the reaction of 2-amino-1,3-thiazole with 2-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole: A basic thiazole derivative with similar biological activities.
2-Hydroxybenzaldehyde: A precursor in the synthesis of N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide.
N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide: Another thiazole derivative with comparable properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-6(15)13-8-4-7(2-3-10(8)16)9-5-17-11(12)14-9/h2-5,16H,1H3,(H2,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYCFCBZPVGADV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=CSC(=N2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218969 | |
Record name | N-[5-(2-Amino-4-thiazolyl)-2-hydroxyphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872107-81-8 | |
Record name | N-[5-(2-Amino-4-thiazolyl)-2-hydroxyphenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872107-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-(2-Amino-4-thiazolyl)-2-hydroxyphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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